(S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted based on the compound’s structure and can be measured experimentally .Scientific Research Applications
Pyrrolidyl PNA Synthesis
The synthesis of 4(S)-(N-Boc-amino)-2(S/R)-(thymin-1-ylmethyl)-pyrrolidine-N-1-acetic acids, a type of pyrrolidyl PNA, utilizes the compound . These PNAs are explored for binding to complementary nucleic acids, taking advantage of the pyrrolidyl ring's charge and solubility properties (D'Costa, Kumar, & Ganesh, 2002).
Organocatalysts in Asymmetric Reactions
Research into diamine analogs of α,α-diphenyl prolinol includes using (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one derivatives as organocatalysts for asymmetric Michael and Mannich reactions. This highlights its role in facilitating stereoselective synthesis (Reyes-Rangel, Vargas-Caporali, & Juaristi, 2016).
Functionalized Pyrrole Derivatives
A palladium iodide-catalyzed approach uses the compound for synthesizing functionalized pyrrole derivatives. This method emphasizes the compound's role in heterocyclization-alkoxycarbonylation reactions (Gabriele et al., 2012).
Dipeptide Analogues
The synthesis of N-acylated, O-alkylated pyrrolin-2-ones, resembling dipeptide analogues, involves the compound. This work focuses on creating linear, extended conformations for potential biological applications (Hosseini, Kringelum, Murray, & Tønder, 2006).
Aminopyrrolidine-4-carboxylic Acid in acpcPNA
Research into incorporating 3-aminopyrrolidine-4-carboxylic acid into acpcPNA shows the compound's utility in creating stable hybrids with DNA, highlighting its potential in nucleic acid binding and modification (Reenabthue et al., 2011).
Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine
The compound is utilized in the preparation of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in developing certain antibiotics, demonstrating its role in pharmaceutical synthesis (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-9(10(15)14-7-5-6-8-14)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZNPJJKVMGOQL-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one |
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